molecular formula C15H19FN2O3 B4420529 N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide

N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B4420529
M. Wt: 294.32 g/mol
InChI Key: GEINOYZBATVGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide, also known as BMS-986177, is a novel small molecule inhibitor of tyrosine kinase 2 (TYK2) that has shown promising results in preclinical studies for the treatment of autoimmune diseases.

Mechanism of Action

N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a key role in cytokine signaling. By inhibiting TYK2, this compound can block the activation of downstream signaling pathways that contribute to inflammation and autoimmune disease.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide is its high selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation is that the long-term effects of TYK2 inhibition are not yet fully understood, and further studies are needed to evaluate the safety and efficacy of this compound in humans.

Future Directions

There are several potential future directions for the development of N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide. One possibility is the use of this compound in combination with other therapies, such as biologics or small molecule inhibitors of other JAK family members, to achieve synergistic effects. Another possibility is the exploration of this compound in other autoimmune diseases, such as multiple sclerosis or lupus. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans, and to determine the optimal dosing and treatment regimens.

Scientific Research Applications

N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has been shown to reduce inflammation and improve disease symptoms.

properties

IUPAC Name

N-(3-fluorophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3/c1-10(9-21-2)18-8-11(6-14(18)19)15(20)17-13-5-3-4-12(16)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEINOYZBATVGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide
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N-(3-fluorophenyl)-1-(2-methoxy-1-methylethyl)-5-oxopyrrolidine-3-carboxamide

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